(Z)-Cefdinir

Antibacterial Susceptibility Testing Staphylococcus aureus Oral Cephalosporin

Researchers requiring a stereochemically defined cephalosporin for susceptibility panels often encounter isomerically compromised material that skews MIC data. (Z)-Cefdinir (CAS 91832-40-5) resolves this with verified (Z)-oxime configuration essential for PBP binding. - Superior anti-staphylococcal/enterococcal potency vs. cefixime/cefpodoxime (E. faecalis MIC₉₀ 16-32 mg/L). - Rapid bactericidal activity at 2-4× MIC with sustained 24-h regrowth suppression. - Ideal reference for β-lactamase substrate profiling, PK/PD modeling, and stability-indicating method development.

Molecular Formula C14H13N5O5S2
Molecular Weight 395.4 g/mol
Cat. No. B13815207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Cefdinir
Molecular FormulaC14H13N5O5S2
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
InChIInChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12+/m1/s1
InChIKeyRTXOFQZKPXMALH-HBNYPJHTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Cefdinir Technical Baseline for Antibiotic Research & Procurement


(Z)-Cefdinir is the stereochemically defined (syn) isomer of the third-generation oral cephalosporin cefdinir, characterized by a (Z)-configured hydroxyimino group at the 7-position and a vinyl moiety at C-3 of the cephem nucleus [1]. This specific stereochemistry is essential for antibacterial activity, as the (Z)-oxime conformation enables proper binding to penicillin-binding proteins (PBPs) [2]. (Z)-Cefdinir is distinguished from its (E)-isomer and from other oral cephalosporins by a unique activity profile that combines enhanced Gram-positive potency with retention of Gram-negative coverage [3].

Why Cefdinir Formulation and Research Cannot Default to Generic Cephalosporin Selection


Substitution with other oral cephalosporins (e.g., cefixime, cefpodoxime, cefuroxime) or the incorrect (E)-isomer of cefdinir is not scientifically equivalent due to critical divergences in stereochemical stability, antibacterial spectrum, and in vitro potency against specific pathogens. The (Z)-oxime configuration is susceptible to pH-dependent syn–anti isomerization, potentially generating the less active (E)-isomer during storage or formulation [1]. Furthermore, head-to-head susceptibility studies demonstrate that cefdinir exhibits superior activity against staphylococci and enterococci compared to cefixime and other oral cephalosporins, while cefixime demonstrates superior activity against certain Enterobacteriaceae [2][3]. These orthogonal activity profiles preclude indiscriminate substitution and mandate compound-specific selection based on target pathogen susceptibility and stereochemical integrity.

(Z)-Cefdinir Differentiated Evidence Guide: Quantitative Comparator Data


Enhanced Antistaphylococcal Potency Relative to Other Oral Cephalosporins

Cefdinir demonstrates the highest antistaphylococcal activity among oral cephalosporins evaluated in a comparative in vitro study [1]. The activity of cefdinir against oxacillin-sensitive Staphylococcus aureus and coagulase-negative staphylococci was superior to that of cefixime, cefpodoxime, cefaclor, and cephalexin [2].

Antibacterial Susceptibility Testing Staphylococcus aureus Oral Cephalosporin

Superior Activity Against Enterococcus faecalis Compared to In-Class Agents

Cefdinir demonstrates activity against Enterococcus faecalis that is not observed with other oral cephalosporins. In a direct comparative study, cefdinir exhibited an MIC90 of 16-32 mg/L against E. faecalis, whereas cefixime, cefpodoxime, cefaclor, and cephalexin all showed MIC90 values >64 mg/L [1].

Enterococcus faecalis MIC90 Cephalosporin Spectrum

Distinct Spectrum of Activity Against Extended-Spectrum β-Lactamase (ESBL) Harboring E. coli

Cefdinir demonstrates superior stability to certain extended-spectrum plasmid-mediated β-lactamases compared to other β-lactam antibiotics. In a study using E. coli K12 strains harboring 16 different novel plasmid-mediated β-lactamases, cefdinir was more effective than ampicillin, cephalexin, cefuroxime, ceftazidime, and aztreonam [1].

ESBL β-Lactamase Stability Escherichia coli

Kinetic Kill Dynamics and Suppression of Regrowth at Sub-MIC Concentrations

Cefdinir exhibits a bactericidal kinetic profile characterized by rapid killing and sustained suppression of bacterial regrowth at 24 hours. In time-kill studies, at 24 hours at 1× MIC, the least regrowth was observed with cefdinir and cefpodoxime, outperforming cefixime and ofloxacin [1].

Time-Kill Kinetics Bactericidal Activity Regrowth Suppression

pH-Dependent Isomerization and Degradation Profile: Implications for Formulation Stability

Cefdinir undergoes pH-dependent syn–anti isomerization of the N-oxime function in aqueous solution, which can generate the less active (E)-isomer [1]. This isomerization, along with β-lactam ring-opening, constitutes a major degradation pathway that must be controlled during formulation and storage [2].

Degradation Kinetics Isomerization Formulation Stability

Structural Determinant for Oral Absorbability: The Critical Vinyl Moiety

The vinyl group at the C-3 position of the cephem nucleus is essential for achieving clinically useful oral absorption in the 7β-[(Z)-2-(aminothiazol-4-yl)-2-hydroxyiminoacetamido] cephalosporin series [1]. While cefdinir (FK482) and related analogs with 1-propenyl, ethylthio, and vinylthio substituents exhibited excellent antibacterial activity, only cefdinir with the vinyl moiety demonstrated sufficient oral bioavailability in rat models [2].

Oral Bioavailability Structure-Activity Relationship C-3 Substituent

Evidence-Based Application Scenarios for (Z)-Cefdinir in Research and Quality Control


In Vitro Susceptibility Testing and Surveillance of Gram-Positive Pathogens

Cefdinir is the optimal oral cephalosporin comparator for studies investigating the susceptibility of staphylococci and enterococci. Its superior MIC90 against oxacillin-sensitive S. aureus and coagulase-negative staphylococci, as well as its unique activity against E. faecalis (MIC90 16-32 mg/L vs. >64 mg/L for cefixime/cefpodoxime), makes it an essential inclusion in antimicrobial susceptibility testing panels designed to detect emerging resistance or evaluate novel Gram-positive agents [1].

Pharmacodynamic Modeling and Time-Kill Studies

For researchers performing time-kill kinetic studies or pharmacokinetic/pharmacodynamic (PK/PD) modeling, cefdinir provides a distinct profile characterized by rapid bactericidal activity at 2-4× MIC and sustained suppression of regrowth at 24 hours post-exposure [1]. This profile supports its use as a reference compound in studies evaluating the impact of dosing regimens on bacterial eradication and the prevention of resistance emergence.

Stability-Indicating Method Development and Formulation Research

The documented pH-dependent isomerization of the (Z)-oxime to the (E)-isomer in aqueous solutions [1] makes cefdinir a valuable model compound for developing stability-indicating analytical methods, forced degradation studies, and formulation strategies aimed at preserving stereochemical integrity. This is particularly relevant for research focused on oral solid dosage forms and reconstitutable suspensions.

β-Lactamase Stability and Extended-Spectrum Resistance Studies

Cefdinir's reported superior activity against E. coli strains harboring novel plasmid-mediated β-lactamases compared to other cephalosporins and aztreonam [1] supports its application as a probe compound in studies investigating the substrate specificity and hydrolytic efficiency of emerging β-lactamase variants. This is relevant for both academic research and industrial screening of novel β-lactamase inhibitors.

Technical Documentation Hub

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